molecular formula C9H8N4 B6272662 6-(pyridin-2-yl)pyridazin-3-amine CAS No. 1159817-09-0

6-(pyridin-2-yl)pyridazin-3-amine

Cat. No.: B6272662
CAS No.: 1159817-09-0
M. Wt: 172.19 g/mol
InChI Key: JEKCQEZCDAWMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(pyridin-2-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of nitrogen atoms in the ring structures contributes to its unique chemical properties and reactivity.

Safety and Hazards

The safety information for “6-(pyridin-2-yl)pyridazin-3-amine” indicates that it is associated with hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-2-yl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-2-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(pyridin-2-yl)pyridazin-3-amine is unique due to its fused ring structure, which combines the properties of both pyridine and pyridazine rings. This fusion enhances its chemical reactivity and potential biological activities compared to its individual components .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(pyridin-2-yl)pyridazin-3-amine involves the reaction of 2-chloropyridine-3,6-diamine with 2-cyanopyridine in the presence of a base to form the intermediate 6-(pyridin-2-yl)pyridazin-3-one, which is then reduced to the final product using a reducing agent such as sodium borohydride.", "Starting Materials": ["2-chloropyridine-3,6-diamine", "2-cyanopyridine", "base", "reducing agent (e.g. sodium borohydride)"], "Reaction": ["Step 1: React 2-chloropyridine-3,6-diamine with 2-cyanopyridine in the presence of a base (e.g. potassium carbonate) in a solvent (e.g. DMF) to form the intermediate 6-(pyridin-2-yl)pyridazin-3-one.", "Step 2: Reduce the intermediate 6-(pyridin-2-yl)pyridazin-3-one using a reducing agent (e.g. sodium borohydride) in a solvent (e.g. ethanol) to form the final product 6-(pyridin-2-yl)pyridazin-3-amine."] }

CAS No.

1159817-09-0

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-pyridin-2-ylpyridazin-3-amine

InChI

InChI=1S/C9H8N4/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H,(H2,10,13)

InChI Key

JEKCQEZCDAWMIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.